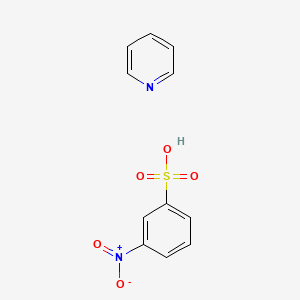

Pyridine 3-nitrobenzenesulfonate

Description

Contextualization within Organic and Supramolecular Chemistry

Pyridine (B92270) 3-nitrobenzenesulfonate is classified as an organic salt. In the realm of organic chemistry, its structure is significant due to the presence of both an aromatic heterocyclic cation (pyridinium) and a substituted aromatic anion (3-nitrobenzenesulfonate). The ionic interaction between these two components governs its fundamental physical and chemical properties.

In supramolecular chemistry, the focus shifts from individual molecules to the non-covalent interactions between them. Pyridine 3-nitrobenzenesulfonate is a prime candidate for forming intricate supramolecular architectures. The pyridinium (B92312) cation can act as a hydrogen bond donor, while the sulfonate group on the anion is an excellent hydrogen bond acceptor. Furthermore, the aromatic rings of both the cation and anion can participate in π-π stacking interactions. These non-covalent forces can guide the self-assembly of the ions into well-defined one-, two-, or three-dimensional networks in the solid state. The study of such assemblies is crucial for the development of new materials with tailored properties. For instance, the formation of hydrogen-bonded chains is a common motif in the crystal structures of related pyridinium-derived compounds, highlighting their potential as building blocks for supramolecular construction. numberanalytics.comnumberanalytics.com

Significance of Pyridinium and Arylsulfonate Moieties in Chemical Synthesis and Materials Science

The pyridinium and arylsulfonate moieties that constitute this compound are independently of great importance in both chemical synthesis and materials science.

Pyridinium Moiety: Pyridinium salts are versatile compounds with a wide range of applications. wikipedia.org They are often used as:

Building Blocks in Synthesis: The pyridinium ring is a key structural motif in many natural products and pharmaceuticals. wikipedia.org N-functionalized pyridinium salts serve as valuable precursors for creating more complex molecules, including those with biological activity. chemithon.com

Catalysts and Reagents: Pyridinium-based compounds can act as catalysts in various organic transformations. They are also used as redox-active functional group transfer reagents. britannica.com

Ionic Liquids: Certain pyridinium salts are classified as ionic liquids, which are salts that are liquid at low temperatures. These have applications as environmentally benign solvents and electrolytes. wikipedia.org

Materials Science: Polymers containing pyridinium units, known as poly(pyridinium salt)s, are investigated for their optical and electronic properties and have potential applications in electrochromic devices and as light-emitting materials. nih.gov

Arylsulfonate Moiety: Arylsulfonates are also highly significant in the chemical sciences. The 3-nitrobenzenesulfonate anion is a specific example of this class. Their importance stems from their utility as:

Leaving Groups in Synthesis: The sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions, making arylsulfonates valuable intermediates in organic synthesis.

Cross-Coupling Partners: Arylsulfonates are effective partners in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Precursors to other Functional Groups: The sulfonate group can be converted into other functionalities, expanding its synthetic utility.

Industrial Chemicals: Sodium 3-nitrobenzenesulfonate, a closely related compound, is an important intermediate in the manufacture of dyes and pigments. chemithon.com

Historical Trajectories and Evolution of Research on Nitroarenes and sulfonates in Organic Chemistry

The study of nitroarenes and sulfonates is deeply rooted in the history of organic chemistry, with their development being closely linked to the rise of the chemical industry in the 19th century.

Nitroarenes: The history of nitroarenes began with the synthesis of nitrobenzene (B124822) in 1834 by Eilhard Mitscherlich, who treated benzene (B151609) with fuming nitric acid. rushim.ru A significant advancement came with the introduction of "mixed acid" (a mixture of nitric and sulfuric acids) for nitration, a method that remains a cornerstone of industrial chemistry. rushim.ruwikipedia.org This discovery paved the way for the synthesis of a vast array of nitroaromatic compounds. Initially, their primary use was in the production of explosives, such as trinitrotoluene (TNT). wikipedia.org However, the importance of nitroarenes expanded dramatically as they were identified as crucial precursors to aromatic amines (anilines) through reduction. researchgate.net Anilines are fundamental building blocks for a wide range of dyes, pharmaceuticals, and other specialty chemicals. researchgate.net The chemistry of nitro compounds, which began over a century ago, continues to evolve with the discovery of new reactions and applications. nih.gov

Sulfonates: The sulfonation of aromatic compounds also has its origins in the 19th century, with the first observations of the reaction between benzene and sulfuric acid. numberanalytics.comnumberanalytics.com This electrophilic aromatic substitution reaction introduces a sulfonic acid (-SO₃H) group onto an aromatic ring. wikipedia.org The industrial significance of sulfonation grew rapidly with the demand for synthetic dyes and, later, detergents. numberanalytics.com The development of various sulfonating agents, such as oleum (B3057394) (fuming sulfuric acid) and chlorosulfuric acid, allowed for greater control and efficiency in the sulfonation process. wikipedia.orgbritannica.com A notable historical method is the Tyrer sulfonation process from 1917, which was of technological importance for producing benzene sulfonic acid. wikipedia.org A key feature of aromatic sulfonation is its reversibility, which allows the sulfonic acid group to be used as a temporary protecting or directing group in complex syntheses. wikipedia.orgopenochem.org Today, sulfonation remains a vital industrial process for producing detergents, dyes, pharmaceuticals (like sulfa drugs), and ion-exchange resins. wikipedia.orgbritannica.com

Propriétés

IUPAC Name |

3-nitrobenzenesulfonic acid;pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFZXZRKPNZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine 3 Nitrobenzenesulfonate and Analogues

Strategies for the Preparation of Pyridinium (B92312) Salts

Pyridinium salts are a class of organic compounds characterized by the presence of a positively charged pyridinium cation. The synthesis of these salts can be achieved through several established methodologies, primarily involving the quaternization of the nitrogen atom in the pyridine (B92270) ring.

The most prevalent method for synthesizing N-alkylpyridinium salts is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between pyridine and an alkyl halide. nih.govrsc.org This reaction is typically carried out by refluxing pyridine with an appropriate alkyl halide, such as an alkyl bromide, in a suitable solvent like ethanol (B145695). nih.govresearchgate.net The reaction proceeds readily, and the resulting pyridinium salt often precipitates from the reaction mixture, facilitating its isolation. nih.govwikipedia.org The purity of the product can be enhanced through recrystallization from solvents like diethyl ether or acetone. nih.gov

Alternative methods for pyridinium salt synthesis have also been developed. For instance, primary amines can be converted into their corresponding pyridinium salts by reacting them with glutaconaldehyde (B1235477) in an acidic medium. organic-chemistry.org Modern techniques such as microwave irradiation have been employed to accelerate the synthesis of pyridinium compounds, often leading to higher yields and shorter reaction times. researchgate.net Protic pyridinium ionic liquids, where the cation is the conjugate acid of a pyridine derivative, are prepared through a simple acid-base neutralization reaction between the pyridine base and a Brønsted acid. wikipedia.orgionike.com

The choice of synthetic strategy can be tailored based on the desired substituents on the pyridine ring and the counter-ion. For the synthesis of Pyridine 3-nitrobenzenesulfonate, the pyridinium cation is unsubstituted. Therefore, it is the conjugate acid of pyridine, formed by the protonation of the pyridine nitrogen. wikipedia.org

Table 1: Selected Synthetic Strategies for Pyridinium Salts

| Method | Reactants | Conditions | Product Type | Reference(s) |

| SN2 Alkylation | Pyridine, Alkyl Halide (e.g., 1-bromoalkane) | Reflux in Ethanol | N-Alkylpyridinium Halide | nih.gov, researchgate.net, rsc.org |

| Acid-Base Reaction | Pyridine, Brønsted Acid | Mixing in a suitable solvent or neat | Pyridinium Salt | ionike.com, wikipedia.org |

| Reaction with Glutaconaldehyde | Primary Amine, Glutaconaldehyde | Acidic Medium | Pyridinium Salt | organic-chemistry.org |

| Microwave Irradiation | Pyridine, Alkyl Halide | Microwave Heating | N-Alkylpyridinium Halide | researchgate.net |

| Anion Metathesis | N-Alkylpyridinium Halide, Metal Salt (e.g., NaBF4) | Stirring in a solvent like acetone | N-Alkylpyridinium Salt with new anion | nih.gov, nih.gov |

Approaches to 3-Nitrobenzenesulfonate Anion Synthesis

The 3-nitrobenzenesulfonate anion is typically synthesized from nitrobenzene (B124822) through an electrophilic aromatic substitution reaction. The standard industrial method involves the sulfonation of nitrobenzene using oleum (B3057394) (fuming sulfuric acid, H₂SO₄·xSO₃). prepchem.com In this process, nitrobenzene is treated with oleum at elevated temperatures (100-115°C). prepchem.com The reaction mixture is then cooled and poured onto ice. The resulting 3-nitrobenzenesulfonic acid is often converted to its more stable and easily handled sodium salt by adding sodium chloride, which causes the sodium 3-nitrobenzenesulfonate to precipitate from the aqueous solution. prepchem.com The crude product can be purified by recrystallization from water. prepchem.com

Another synthetic route to a related compound, sodium 4-amino-3-nitrobenzenesulfonate, starts from ethyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate. publish.csiro.au Treatment of this precursor with dilute sodium hydroxide (B78521) solution leads to the formation of the desired product. publish.csiro.au While this produces a substituted analogue, it highlights alternative strategies for introducing the sulfonate group onto a nitrated benzene (B151609) ring.

For the direct synthesis of this compound, 3-nitrobenzenesulfonic acid itself is required. This can be obtained by neutralizing the sodium salt with a strong acid, such as dilute sulfuric acid. prepchem.com

Direct Synthesis of this compound through Salt Formation

The direct synthesis of this compound is achieved through a straightforward salt formation reaction, combining the previously prepared or commercially sourced precursors: pyridine and 3-nitrobenzenesulfonic acid. Two primary strategies are applicable for this purpose: acid-base neutralization and anion exchange (metathesis).

The most direct route is an acid-base neutralization reaction. wikipedia.orgalfa-chemistry.com In this method, pyridine, acting as a Brønsted-Lowry base, is reacted directly with 3-nitrobenzenesulfonic acid, a strong Brønsted-Lowry acid. The reaction involves the transfer of a proton from the sulfonic acid group to the lone pair of electrons on the pyridine nitrogen atom.

C₅H₅N + (NO₂)C₆H₄SO₃H → [C₅H₅NH]⁺[(NO₂)C₆H₄SO₃]⁻

This reaction is typically exothermic and can be performed by mixing the reactants in a suitable solvent, from which the resulting salt may precipitate upon formation or after cooling. The choice of solvent depends on the solubility of the reactants and the product.

Alternatively, this compound can be synthesized via an anion exchange or metathesis reaction. nih.govnih.gov This two-step approach first involves the preparation of a pyridinium salt with a simple, readily available anion, such as a halide (e.g., pyridinium bromide). In the second step, this pyridinium halide is reacted with a salt of 3-nitrobenzenesulfonic acid, most commonly the sodium salt.

[C₅H₅NH]⁺Br⁻ + Na⁺[(NO₂)C₆H₄SO₃]⁻ → [C₅H₅NH]⁺[(NO₂)C₆H₄SO₃]⁻ + NaBr(s/aq)

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com These principles are increasingly being applied to the synthesis of ionic compounds like this compound to improve sustainability and efficiency.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The direct acid-base neutralization reaction for the synthesis of this compound is an addition reaction: Pyridine + 3-Nitrobenzenesulfonic Acid → this compound

This reaction has a theoretical atom economy of 100% because there are no byproducts; all atoms of the reactants are part of the final product. primescholars.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional organic solvents are often volatile, flammable, and toxic. rasayanjournal.co.in

In the synthesis of pyridinium salts, ethanol is a commonly used solvent, which is considered a relatively benign solvent. nih.govresearchgate.net However, greener alternatives are actively being explored. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Syntheses performed in water can simplify work-up procedures and reduce environmental impact. mdpi.com

Ionic liquids (ILs) themselves are a class of salts with low melting points, often below 100°C. nih.govalfa-chemistry.com They are characterized by negligible vapor pressure, high thermal stability, and non-flammability, making them attractive alternative reaction media. nih.gov Pyridinium-based ILs are a prominent family of these compounds. ionike.comnih.govmdpi.com The synthesis of new ionic liquids can sometimes be performed in other ionic liquids, creating a "designer solvent" system. mdpi.com

Furthermore, solvent-free or neat reactions represent an ideal green chemistry approach. mdpi.com Techniques like mechanical grinding (mechanochemistry) or carrying out reactions under microwave irradiation without a solvent can lead to significantly reduced waste, shorter reaction times, and higher yields. rasayanjournal.co.inmdpi.com Microwave-assisted synthesis, in particular, has been successfully applied to the preparation of pyridine derivatives, offering excellent yields in short reaction times. nih.govresearchgate.net

Table 2: Comparison of Reaction Media for Pyridinium Salt Synthesis

| Solvent/Medium | Green Chemistry Advantages | Green Chemistry Disadvantages | Reference(s) |

| Ethanol | Relatively low toxicity, renewable resource | Flammable, volatile | nih.gov, researchgate.net |

| Water | Non-toxic, non-flammable, abundant, inexpensive | Can be problematic for water-sensitive reagents; high energy cost for removal | mdpi.com |

| Ionic Liquids | Negligible vapor pressure, non-flammable, high thermal stability, recyclable | Can be expensive, potential toxicity and biodegradability concerns, may require effort to separate from product | ionike.com, nih.gov, mdpi.com |

| Solvent-Free (Neat) | Eliminates solvent waste, simplifies purification, can increase reaction rates | Limited to thermally stable reactants, potential for poor heat transfer and mixing issues | mdpi.com |

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reactants under milder conditions. rasayanjournal.co.in Catalytic reactions are inherently superior to stoichiometric ones in terms of atom economy and waste reduction. mdpi.com

In the context of synthesizing the precursors for this compound, several catalytic methods are relevant. As mentioned, the sulfonation of nitrobenzene can be performed using a sodium tungstate (B81510) catalyst with sulfur trioxide as the sulfonating agent. google.com This catalytic process improves selectivity for the desired product and minimizes the formation of waste, representing a greener alternative to the traditional oleum process. google.com Other catalysts, such as those based on vanadium, have also been investigated for this transformation. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of Pyridine 3 Nitrobenzenesulfonate

Single-Crystal X-ray Diffraction Analysis of Pyridine (B92270) 3-Nitrobenzenesulfonate Systems

Crystallographic Parameters and Space Group Determination

For a given crystal, this analysis reveals its fundamental symmetry properties. The unit cell, the basic repeating block of the crystal, is defined by its lattice parameters (a, b, c, α, β, γ). The arrangement of molecules within this unit cell is described by its space group.

In a study of a related cocrystal formed from a neutralization reaction between 3-nitrobenzoic acid and pyridine, the sample crystallized in the monoclinic system with the space group Pc. nih.gov The asymmetric unit contained the pyridinium (B92312) cation, a 3-nitrobenzoate anion, and a neutral 3-nitrobenzoic acid molecule. nih.gov It is anticipated that Pyridine 3-nitrobenzenesulfonate would also crystallize in a system of relatively low symmetry, such as monoclinic or orthorhombic, due to the irregular shapes of the cation and anion.

Table 1: Illustrative Crystallographic Parameters for a Related Pyridinium Salt System

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

Intermolecular Interactions and Hydrogen Bonding Networks (C—H⋯O, N—H⋯O, π-π Stacking)

The solid-state structure of pyridinium salts is heavily influenced by a network of non-covalent interactions. The protonated nitrogen of the pyridinium cation is a strong hydrogen bond donor. In the case of this compound, this N-H group is expected to form a strong N—H⋯O hydrogen bond with an oxygen atom from the sulfonate (—SO₃⁻) or nitro (—NO₂) group of the anion. cdnsciencepub.com

In the analogous structure of pyridinium 3-nitrobenzoate, distinct N—H⋯O hydrogen bonds link the pyridinium cation and the benzoate (B1203000) anion. nih.gov Additionally, weaker C—H⋯O interactions are prevalent, where hydrogen atoms on the pyridinium ring interact with oxygen atoms of the anion. nih.gov Specifically, bifurcated interactions between the hydrogen at the alpha position of the pyridinium ring and the two oxygen atoms of the nitro group have been observed. nih.gov

Cation-Anion Packing and Supramolecular Assembly in the Solid State

In the crystal structure of pyridinium 3-nitrobenzoate, hydrogen bonding and π-π stacking are responsible for the long-range ordering. nih.gov It is plausible that in this compound, the cations and anions form alternating layers or columns, stabilized by the interplay of these directional interactions. The specific packing motif will aim to maximize attractive electrostatic interactions and minimize steric repulsion, leading to a densely packed and stable crystalline solid. researchgate.net The disruption of strong electrostatic interactions by weaker dispersion forces, such as C-H···π interactions, can significantly influence the packing and physical properties. researchgate.net

Advanced Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide complementary information to diffraction methods by probing the electronic and vibrational energy levels of the molecule. NMR spectroscopy clarifies the connectivity and chemical environment of atoms, while vibrational spectroscopy identifies functional groups and analyzes bond strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

NMR spectroscopy is indispensable for confirming the structure of this compound in solution. The formation of the salt involves the transfer of a proton from the sulfonic acid to the nitrogen atom of pyridine, resulting in characteristic changes in the chemical shifts of the pyridine ring protons and carbons.

¹H NMR: In the ¹H NMR spectrum, the protonation of the pyridine nitrogen leads to a significant downfield shift of all ring protons due to the increased positive charge on the ring and the resulting decrease in electron density. cdnsciencepub.compsu.edu The protons ortho to the nitrogen (α-protons) are most affected, followed by the para-proton (γ-proton) and the meta-protons (β-protons). cdnsciencepub.com The spectrum of the 3-nitrobenzenesulfonate anion would show a complex pattern for the four aromatic protons, consistent with a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: Similarly, the ¹³C NMR spectrum shows a downfield shift for the pyridinium carbons upon quaternization. dtic.milchemicalbook.com The carbons adjacent to the positively charged nitrogen (C2, C6) are particularly deshielded. The spectrum for the anion would exhibit six distinct signals, with the carbons bearing the sulfonate and nitro groups showing characteristic shifts. Two-dimensional NMR experiments like HSQC and HMBC can be used for unequivocal assignment of all proton and carbon signals. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridinium and 3-Nitrobenzenesulfonate Ions

| Ion | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridinium | H-2, H-6 (α) | ~8.8 | ~148 |

| H-3, H-5 (β) | ~8.0 | ~128 | |

| H-4 (γ) | ~8.5 | ~145 | |

| 3-Nitrobenzenesulfonate | Aromatic H | 7.5 - 8.8 | 120 - 150 |

| Aromatic C | --- | 120 - 150 |

Note: Values are approximate and based on data for pyridinium salts and substituted benzenes. cdnsciencepub.comresearchgate.netnih.gov The exact shifts depend on the solvent and concentration.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The spectrum of this salt is a composite of the vibrations from the pyridinium cation and the 3-nitrobenzenesulfonate anion.

Pyridinium Cation: The formation of the pyridinium ion leads to the appearance of a broad N-H stretching band, typically in the range of 2800-3200 cm⁻¹, which is influenced by hydrogen bonding with the anion. cdnsciencepub.com The characteristic ring stretching vibrations of pyridine, found in the 1600-1400 cm⁻¹ region, shift to higher frequencies upon protonation. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, strong bands around 1635 cm⁻¹ (A1 species) and 1485 cm⁻¹ are characteristic of the pyridinium ion. cdnsciencepub.com

3-Nitrobenzenesulfonate Anion: The anion contributes strong and characteristic vibrations.

Nitro Group (—NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Sulfonate Group (—SO₃⁻): Strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. chemicalbook.com The C-S stretch is expected around 740 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Pyridinium N-H | Stretching (H-bonded) | 2800 - 3200 | cdnsciencepub.com |

| Pyridinium Ring | C=C, C=N Stretching | 1635, 1610, 1485 | cdnsciencepub.comresearchgate.net |

| Nitro (—NO₂) | Asymmetric Stretching | ~1530 | chemicalbook.com |

| Nitro (—NO₂) | Symmetric Stretching | ~1350 | chemicalbook.com |

| Sulfonate (—SO₃⁻) | Asymmetric Stretching | 1260 - 1150 | chemicalbook.com |

| Sulfonate (—SO₃⁻) | Symmetric Stretching | 1070 - 1030 | chemicalbook.com |

Note: These are typical ranges and the exact peak positions can vary.

Mass Spectrometry-Based Structural Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing valuable information about its molecular weight and fragmentation pattern. Due to the ionic nature of the compound, which consists of a pyridinium cation and a 3-nitrobenzenesulfonate anion, soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited for its analysis. mdpi.comdntb.gov.uanih.govresearchgate.net

Typically, ESI-mass spectrometry of this compound would be conducted in both positive and negative ion modes to observe the individual constituent ions. The molecular formula of this compound is C11H10N2O5S, with a molecular weight of 282.27 g/mol . alfachemic.comfishersci.ca

In the positive ion mode, the spectrum is expected to be dominated by the pyridinium cation ([C5H5NH]+), which has a calculated mass-to-charge ratio (m/z) of 80.05. Under the gentle conditions of ESI, the pyridinium ion is generally stable and may not undergo extensive fragmentation.

In the negative ion mode, the 3-nitrobenzenesulfonate anion ([C6H4NO5S]−) is observed. The analysis of the anionic component is crucial for confirming the structure of the counter-ion. The precursor ion in this case would be the deprotonated 3-nitrobenzenesulfonic acid at an m/z of 201.98. nih.gov Collision-induced dissociation (CID) of this precursor ion provides characteristic fragment ions that help to confirm its structure.

Detailed research findings from the mass spectrometric analysis of the 3-nitrobenzenesulfonate anion have identified several key fragments. nih.gov These fragments arise from the systematic breakdown of the parent ion, primarily through the loss of the nitro group and sulfur dioxide.

The fragmentation pathway for the 3-nitrobenzenesulfonate anion can be summarized as follows:

Loss of the nitro group (NO2), resulting in a fragment ion.

Subsequent loss of sulfur dioxide (SO2) from the resulting fragments.

Cleavage of the benzene ring structure at higher collision energies.

The table below details the expected ions and their proposed fragments for this compound in both positive and negative ESI-MS modes.

Table 1: Expected Ions in ESI-MS of this compound

| Ionization Mode | Observed Ion | Formula | Calculated m/z |

| Positive | Pyridinium Cation | [C5H5NH]+ | 80.05 |

| Negative | 3-Nitrobenzenesulfonate Anion | [C6H4NO5S]− | 201.98 |

Table 2: Fragmentation Analysis of 3-Nitrobenzenesulfonate Anion ([M-H]− at m/z 201.98)

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion (m/z) | Proposed Lost Fragment |

| 201.98 | 10 | 171.98 | NO |

| 201.98 | 20 | 155.99 | SO2 |

| 201.98 | 20 | 138.02 | NO2 + H |

| 201.98 | 20 | 122.02 | SO3 |

Data derived from LC-ESI-QTOF analysis of 3-Nitrobenzenesulfonic acid. nih.gov

Mechanistic Investigations of Reactions Involving Pyridine 3 Nitrobenzenesulfonate

Role of Aryl Sulfonates as Leaving Groups in Nucleophilic Substitution Reactions

Aryl sulfonates are widely recognized as effective leaving groups in nucleophilic substitution reactions due to the ability of the sulfonate group to stabilize a negative charge. The presence of electron-withdrawing or electron-donating groups on the aryl ring can further modulate this ability, influencing reaction rates and mechanisms.

Kinetic studies are a powerful tool for elucidating reaction mechanisms. In the context of sulfonate hydrolysis, the relationship between the reaction rate and the pKa of the leaving group can be visualized using a Brønsted-type plot. The slope of this plot, known as the Brønsted coefficient (βlg), provides information about the extent of bond cleavage in the transition state.

A significant debate in the study of sulfonate ester hydrolysis has revolved around whether the reaction proceeds through a stepwise or a concerted mechanism. Some studies on the alkaline hydrolysis of a series of aryl benzenesulfonates initially showed a non-linear Brønsted plot. youtube.com This curvature was interpreted as a change in mechanism from a stepwise pathway involving a pentavalent intermediate for poor leaving groups to a fully concerted pathway for good leaving groups. youtube.com

However, further research, including computational studies and the inclusion of additional data points, has challenged this interpretation. A detailed study that extended the experimental data to include pyridine-3-yl benzenesulfonate (B1194179), a compound structurally related to Pyridine (B92270) 3-nitrobenzenesulfonate, revealed a linear Brønsted plot. This linearity suggests that a single, concerted mechanism is operative across a wide range of leaving group abilities. The data from these studies suggest a concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. rsc.org

Table 1: Representative Brønsted Coefficients for Aryl Sulfonate Hydrolysis

| Reactant Series | βlg Value | Proposed Mechanism |

| Aryl Benzenesulfonates (initial study) | -0.27 to -0.97 (break in plot) | Stepwise to Concerted |

| Aryl Benzenesulfonates (extended study) | Linear correlation | Concerted |

This table is illustrative and based on findings from multiple studies on aryl sulfonate hydrolysis.

The distinction between a concerted and a stepwise mechanism is fundamental to understanding a reaction. A concerted reaction occurs in a single step, where bond breaking and bond formation happen simultaneously, proceeding through a single transition state. alfachemic.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. fishersci.ca

For the hydrolysis of aryl sulfonates, a stepwise mechanism would involve the initial attack of a nucleophile to form a transient pentavalent sulfur intermediate. This intermediate would then break down in a subsequent step to release the leaving group. In a concerted mechanism, the nucleophile attacks the sulfur atom at the same time as the bond to the leaving group is breaking. alfachemic.comfishersci.ca

Computational studies have been instrumental in probing the potential energy surface of these reactions. In the case of the alkaline hydrolysis of aryl benzenesulfonates, computational analysis found no evidence for a thermodynamically stable pentavalent intermediate for any of the compounds studied, lending further support to a concerted mechanism. The inclusion of pyridine-3-yl benzenesulfonate in experimental studies was crucial, as its electronic properties helped to linearize the Brønsted plot, arguing against the previously proposed mechanistic change.

The structure of both the substrate and the nucleophile plays a critical role in determining the outcome of a nucleophilic substitution reaction. In the context of aryl sulfonates, the electronic properties of the substituents on the aromatic ring significantly impact the leaving group's ability. Electron-withdrawing groups, such as the nitro group in Pyridine 3-nitrobenzenesulfonate, generally enhance the leaving group's ability by stabilizing the developing negative charge on the sulfonate group.

The nature of the nucleophile also influences the reaction. Stronger nucleophiles will generally lead to faster reaction rates. The steric bulk of both the substrate and the nucleophile can also affect the accessibility of the reaction center, potentially altering the reaction rate and, in some cases, the mechanism.

Catalytic Applications and Reagent Design with Pyridine 3 Nitrobenzenesulfonate

Pyridine (B92270) 3-Nitrobenzenesulfonate as a Catalyst or Precursor in Organic Transformations

Pyridine 3-nitrobenzenesulfonate and its derivatives have emerged as versatile compounds in the realm of organic synthesis, finding applications as catalysts or precursors in a variety of organic transformations. Their utility stems from the unique combination of the pyridinium (B92312) cation and the 3-nitrobenzenesulfonate anion, which can be tailored to influence reactivity and selectivity in several key reactions. This section explores the catalytic applications of these compounds, with a particular focus on Lewis acid catalysis, nitration reactions, acylations, reductive carbonylations, C-C bond forming reactions, and hydroaminations.

Lewis Acid Catalysis Employing Lanthanide(III) Nitrobenzenesulfonates

Lanthanide(III) salts of 3-nitrobenzenesulfonic acid have been synthesized and investigated as effective Lewis acid catalysts in organic reactions. kuleuven.be The synthesis of these catalysts involves the reaction of the corresponding lanthanide(III) oxide with 3-nitrobenzenesulfonic acid. kuleuven.be These lanthanide(III) 3-nitrobenzenesulfonates have demonstrated catalytic activity in various transformations, attributable to the Lewis acidic nature of the lanthanide metal center.

The catalytic efficacy of these compounds is influenced by both the nature of the lanthanide metal and the counterion. The choice of the lanthanide element can tune the Lewis acidity, while the 3-nitrobenzenesulfonate anion can affect the solubility and stability of the catalyst. These catalysts have been particularly explored in nitration and acylation reactions, where they activate the substrates towards electrophilic attack. kuleuven.be

Applications in Nitration Reactions of Aromatic Compounds

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry, and various catalytic systems have been developed to achieve this efficiently and selectively. masterorganicchemistry.comlibretexts.org While the use of mixed nitric and sulfuric acids is a traditional method, research has focused on developing milder and more selective catalytic alternatives. researchgate.net

In this context, lanthanide(III) complexes of p-nitrobenzenesulfonic acid have been studied as nitration catalysts, highlighting the role of both the metal and the counterion in the catalytic efficiency. semanticscholar.org Although direct catalytic applications of this compound itself in nitration are not extensively documented in the provided search results, the related lanthanide(III) 3-nitrobenzenesulfonates have been investigated for this purpose. kuleuven.be The Lewis acidic lanthanide center is proposed to activate the nitrating agent, facilitating the electrophilic aromatic substitution reaction.

Acylation of Alcohols and Other Substrates

The acylation of alcohols is a common and important reaction for the protection of hydroxyl groups and the synthesis of esters. mdpi.com Pyridine is a well-known catalyst for acylation reactions, where it can act as a nucleophilic catalyst. reddit.comstackexchange.comstackexchange.com It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. stackexchange.comstackexchange.com

While the catalytic role of pyridine in acylation is established, specific studies detailing the use of this compound as the catalyst are not explicitly present in the provided search results. However, related systems involving lanthanide(III) tosylates and nitrobenzenesulfonates have been explored in the acylation of alcohols. kuleuven.be In these systems, the Lewis acidic metal center is believed to activate the acylating agent, making it more susceptible to nucleophilic attack by the alcohol.

Table 1: Overview of Catalytic Applications

| Reaction Type | Catalyst System | Substrates | Key Findings |

| Lewis Acid Catalysis | Lanthanide(III) 3-nitrobenzenesulfonates | Aromatic compounds, Alcohols | Effective Lewis acid catalysts for nitration and acylation reactions. kuleuven.be |

| Nitration | Lanthanide(III) p-nitrobenzenesulfonates | Aromatic compounds | The metal and counterion influence catalytic efficiency. semanticscholar.org |

| Acylation | Pyridine | Alcohols, Phenols | Acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate. reddit.comstackexchange.comrsc.org |

Reductive Carbonylation of Organic Nitro Compounds

Reductive carbonylation of organic nitro compounds is a significant industrial process for the synthesis of valuable chemicals like isocyanates, carbamates, and ureas. unimi.itresearchgate.net This reaction typically involves the use of a transition metal catalyst to facilitate the reaction between the nitro compound and carbon monoxide. unimi.itresearchgate.netresearchgate.net

The search results provide a general overview of homogeneous and heterogeneous catalytic systems for the reductive carbonylation of nitroarenes, often employing palladium, ruthenium, or iron-based catalysts. unimi.itresearchgate.netcardiff.ac.uknih.gov While pyridine is mentioned as a component in some catalytic systems, for instance in the formation of ferric di-selenide catalysts, a direct and specific catalytic role for this compound in this transformation is not detailed in the provided information. researchgate.net

C-C Bond Formation Reactions (e.g., Homocoupling of Aryl Sulfonates)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. researchgate.neticmpp.romdpi.comnih.govmdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for creating C-C bonds, often utilizing palladium catalysts. mdpi.com

While the search results discuss various strategies for C-C bond formation involving pyridines and the homocoupling of arylhydrazines, a direct catalytic application of this compound in these reactions, particularly in the homocoupling of aryl sulfonates, is not explicitly described. researchgate.netmdpi.com The provided information focuses on other pyridine derivatives, such as pyridine sulfinates, as coupling partners in palladium-catalyzed cross-coupling reactions.

Hydroamination and Related Functionalizations

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for the synthesis of amines. mdpi.comnih.govdigitellinc.comhudsonlab.ca This reaction can be catalyzed by various transition metal complexes.

The provided search results describe ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes and the use of nitroarenes in hydroamination reactions with styrenes. nih.govresearchgate.net However, there is no specific mention of this compound being employed as a catalyst or precursor in these or other hydroamination reactions. The focus of the available literature is on other catalytic systems.

Knoevenagel Condensation and Other Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org The reaction product is often an α,β-unsaturated dicarbonyl or cyano compound. wikipedia.org While direct catalytic applications of this compound in Knoevenagel condensations are not extensively documented in prominent literature, the structural components of the molecule—the pyridine ring and the sulfonate group—are relevant to this class of reactions.

Pyridine and its derivatives are well-established catalysts for the Knoevenagel reaction, acting as a mild base to facilitate the initial deprotonation of the active methylene compound. wikipedia.org In a significant variant known as the Doebner modification, pyridine is used as the solvent and catalyst for the condensation of aldehydes with malonic acid, which is followed by decarboxylation. wikipedia.org The basicity of the pyridine nitrogen is crucial for the reaction's progression. Modern, greener approaches to the Knoevenagel condensation have sought to replace traditional catalysts like pyridine and piperidine with more environmentally benign alternatives, such as ammonium salts, often under solvent-free conditions. tue.nl

Organosilica materials functionalized with pyridinedicarboxamide have been shown to be effective heterogeneous basic catalysts for the Knoevenagel condensation between various benzaldehyde derivatives and malononitrile, achieving high conversion rates under mild conditions. nih.gov This highlights the catalytic potential of the pyridine moiety when incorporated into a solid support.

The table below summarizes the conditions and outcomes for Knoevenagel condensations using pyridine-related catalysts.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid | Not specified | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | Enone charge transfer complex | Not specified | wikipedia.org |

| Syringaldehyde | Malonic Acid | Ammonium bicarbonate (solvent-free) | Sinapinic acid | High | tue.nl |

| Benzaldehyde | Malononitrile | Pyridinedicarboxamide-functionalized organosilica/Ethanol | 2-Benzylidenemalononitrile | >90% conversion | nih.gov |

Role in Derivatization Strategies for Chemical Analysis and Synthesis

The structural features of this compound, namely the reactive sulfonyl group and the pyridine ring, are central to various derivatization strategies in both chemical analysis and synthesis. Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific application, such as enhanced detection in analytical chromatography or utility as an intermediate in a multi-step synthesis. wiley.comnih.gov

In chemical analysis, particularly high-performance liquid chromatography (HPLC), derivatization is a key strategy to improve the detectability and chromatographic behavior of target analytes. wiley.comnih.gov For molecules that lack a strong chromophore or fluorophore, or ionize poorly in mass spectrometry, derivatization can introduce a chemical tag that enhances the response to a specific detector. nih.govmdpi.com

Sulfonyl chlorides, which are structurally related to the sulfonate functional group in this compound, are effective derivatizing agents. nih.gov They react with functional groups like hydroxyls and amines to form stable sulfonate esters and sulfonamides, respectively. organic-chemistry.org Reagents like dansyl chloride are commonly used to tag molecules, enhancing their detection by fluorescence. nih.gov Similarly, pyridine-3-sulfonyl chloride has been successfully used to derivatize steroidal estrogens for analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The pyridine group in the tag has a high proton affinity, which significantly enhances the ionization efficiency of the analyte in the mass spectrometer, thereby improving sensitivity. nih.gov

The table below illustrates how derivatization enhances analytical performance.

| Analyte Class | Derivatization Reagent | Functional Group Targeted | Analytical Technique | Enhancement | Reference |

| Steroidal Estrogens | Pyridine-3-sulfonyl chloride | Phenolic Hydroxyl | LC-ESI-MS/MS | Enhanced proton affinity and ionization efficiency | nih.gov |

| Triterpenoids | Dansyl chloride | Hydroxyl | HPLC-FLD | Introduction of a fluorophore for fluorescence detection | nih.gov |

| Triterpenoid acids | 1-(9H-carbazol-9yl) propan-2-yl-methanesulfonate (CPMS) | Carboxylic Acid | HPLC-FLD | Introduction of a fluorophore and a chiral center for isomer separation | nih.gov |

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid polymer support, which simplifies the purification process as excess reagents can be washed away by filtration. wikipedia.orglsu.edu Nitrobenzenesulfonamides, which are readily formed from primary amines and a nitrobenzenesulfonyl chloride, are key intermediates in solid-phase synthesis. nih.govacs.org The nitrobenzenesulfonyl ("nosyl") group serves as both a protecting group for the amine and an activating group for subsequent reactions. acs.org

A milestone in this area was the development of the Fukuyama alkylation, which allows for the selective monoalkylation of primary amines via their nitrobenzenesulfonamide derivatives. acs.org This methodology has been widely adapted for solid-phase applications. nih.gov Polymer-supported primary amines are reacted with 2-nitrobenzenesulfonyl chloride (2-Nos-Cl) or 4-nitrobenzenesulfonyl chloride (4-Nos-Cl) in the presence of a base. nih.govacs.org The resulting immobilized nitrobenzenesulfonamide can then be N-alkylated under various conditions (e.g., Fukuyama-Mitsunobu reaction). Subsequent cleavage of the nosyl protecting group releases the desired secondary amine from the solid support. This strategy has been instrumental in the diversity-oriented synthesis of various heterocyclic scaffolds. acs.org

The following table summarizes key aspects of using nitrobenzenesulfonamides in solid-phase synthesis.

The synthesis of molecules containing both pyridine and sulfonate (or sulfonamide) moieties is an active area of research, yielding compounds with diverse applications. researchgate.neteurjchem.comrsc.org These analogues and conjugates are typically synthesized by reacting a pyridine-containing amine or alcohol with a sulfonyl chloride, or vice versa. eurjchem.comwikipedia.org

One common method involves the reaction of a substituted pyridine-based amine with a sulfonyl chloride (such as p-toluenesulfonyl chloride or benzenesulfonyl chloride) in a suitable solvent like dichloromethane to yield pyridine-based sulfonamides. eurjchem.com This approach has been used to create libraries of compounds for screening for biological activities. researchgate.neteurjchem.com Another strategy involves designing molecules where a sulfonate ester acts as a linker between a pyridine ring and another pharmacophore, such as a pyrazole ring, to create potential antiviral agents. rsc.org For instance, 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine was synthesized as a potential inhibitor of the Hepatitis B virus, demonstrating potent activity. rsc.org

Furthermore, pyridylsulfonium salts have been developed as versatile reagents for the transition-metal-free synthesis of functionalized bipyridines, which are important ligands in coordination chemistry. chemrxiv.org These methods showcase the modularity and utility of combining pyridine and sulfur-based functional groups to access novel chemical structures. chemrxiv.org

The table below provides examples of synthesized pyridine- and sulfonate-based compounds.

Supramolecular Chemistry and Crystal Engineering of Pyridine 3 Nitrobenzenesulfonate Systems

Design and Synthesis of Pyridine (B92270) 3-Nitrobenzenesulfonate Co-crystals and Salts

The formation of co-crystals and salts of pyridine derivatives with sulfonic acids is a well-established strategy in crystal engineering. The reaction between a pyridine derivative and a sulfonic acid can result in either a neutral co-crystal, where both components are linked by hydrogen bonds, or an ionic salt, characterized by proton transfer from the acid to the pyridine nitrogen.

The synthesis of these materials typically involves solution crystallization, where the components are dissolved in a suitable solvent and allowed to slowly evaporate. The choice of solvent can influence the outcome, as seen in the reaction of trimesic acid with 2,6-bis(4-pyridylmethylene)cyclohexanone, which yields a co-crystal in the presence of methanol (B129727) and phenol (B47542), but an ionic compound when phenol is absent. rsc.org This highlights the subtle energetic balance that determines whether proton transfer occurs.

In the context of pyridine 3-nitrobenzenesulfonate, the synthesis would involve combining pyridine or a substituted pyridine with 3-nitrobenzenesulfonic acid. The presence of the nitro group on the benzenesulfonate (B1194179) moiety can influence the electronic properties and hydrogen bonding capabilities of the anion, thereby affecting the resulting supramolecular architecture.

Influence of Cation/Anion Interactions on Crystal Packing and Symmetry

The interactions between the pyridinium (B92312) cation and the 3-nitrobenzenesulfonate anion are the primary driving force for the assembly of the crystal structure. These interactions are multifaceted and include:

Charge-Assisted Hydrogen Bonds: The strongest interactions are typically the N⁺-H···O⁻ hydrogen bonds formed between the protonated pyridine and the sulfonate group of the anion. These interactions are highly directional and play a crucial role in the formation of primary structural motifs. rsc.orgnih.gov

The crystal packing in ionic salts like potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) often exhibits a layered structure with alternating cationic and anionic layers. frontiersin.orgfrontiersin.org This type of layered arrangement is promoted by strong cation-anion interactions, where the cations are sandwiched by the oxygen atoms of the sulfonyl groups. frontiersin.org A similar layered packing can be anticipated in crystals of this compound.

The table below summarizes key crystallographic data for related pyridinium salt systems, illustrating the influence of cation/anion interactions on the crystal structure.

| Compound | Crystal System | Space Group | Key Interactions |

| ((2-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | Monoclinic | P2₁/c | N⁺-H···O⁻, C-H···O, π-π stacking |

| ((3-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | Monoclinic | P2₁/c | N⁺-H···O⁻, C-H···O |

| ((4-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | Monoclinic | P2₁/n | N⁺-H···O⁻, C-H···O, π-π stacking |

| Caffeine/2,4-dinitrobenzoic acid co-crystal | Monoclinic | P2₁/c | O-H···N, C-H···O, π-π stacking |

Directed Self-Assembly via Non-Covalent Interactions

The formation of this compound crystals is a process of directed self-assembly, where the molecular components spontaneously organize into a well-defined, ordered structure. This process is governed by the principles of molecular recognition, driven by a hierarchy of non-covalent interactions.

The primary and most predictable interaction is the charge-assisted hydrogen bond between the pyridinium cation and the sulfonate anion. This robust interaction often leads to the formation of recognizable supramolecular synthons, which are repeating structural units. nih.govresearchgate.net These synthons then assemble into higher-order structures, such as chains, layers, or three-dimensional networks, through weaker interactions.

Anion-π interactions, where the electron-rich sulfonate group interacts with the electron-deficient π-system of an aromatic ring, can also play a significant role in directing the self-assembly process. nih.govepa.gov The presence of the nitro group in the 3-nitrobenzenesulfonate anion enhances the electron-withdrawing nature of the benzene (B151609) ring, potentially influencing anion-π interactions.

The predictability of these self-assembly processes allows for a degree of "crystal engineering," where the structure and properties of the resulting crystalline material can be rationally designed by modifying the molecular components. rsc.orgrsc.orgub.edu For example, by introducing different functional groups on the pyridine ring, one can systematically alter the non-covalent interactions and steer the self-assembly towards a desired crystal packing.

Formation of Coordination Polymers and Metal-Organic Frameworks with Sulfonate Ligands

While the primary focus is on the organic salt, it is relevant to consider the role of the 3-nitrobenzenesulfonate anion as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). In these materials, metal ions or clusters are linked by organic ligands to form extended one-, two-, or three-dimensional networks. rsc.orgnih.govrsc.orgnih.govrsc.org

The sulfonate group of the 3-nitrobenzenesulfonate anion can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to a diverse range of network topologies. The pyridine moiety, if unprotonated, could also participate in coordination. The nitro group can influence the electronic properties of the ligand and may also participate in secondary interactions within the framework.

The synthesis of these coordination polymers and MOFs typically involves hydrothermal or solvothermal methods, where the metal salt and the sulfonate ligand are reacted in a suitable solvent at elevated temperatures. rsc.orgresearchgate.net The choice of metal ion, solvent, and reaction conditions can all influence the final structure. nih.gov For instance, the reaction of Zn(NO₃)₂ with different phenylenediacetic acid isomers and a pyridyl-containing ligand resulted in coordination polymers with distinct dimensionalities and network topologies. rsc.org

The resulting coordination polymers and MOFs can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and separation, catalysis, and sensing. nih.govrsc.org

Advanced Functional Materials Science Applications Derived from Supramolecular Assembly

The controlled supramolecular assembly of this compound systems can lead to the development of advanced functional materials with specific applications.

Non-linear Optical Materials based on Pyridinium 3-Nitrobenzenesulfonates

Materials that exhibit non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a non-centrosymmetric crystal structure. The formation of salts from chiral or non-centrosymmetric pyridinium cations and the 3-nitrobenzenesulfonate anion can be a strategy to achieve the necessary crystal packing.

Systematic studies on related organic chromophores have shown that modifications to the molecular structure, such as the introduction of specific isolation groups, can significantly impact the electro-optic activity. nih.gov This highlights the potential for fine-tuning the NLO properties of pyridinium 3-nitrobenzenesulfonate based materials through targeted chemical synthesis.

Poly(Ionic Liquids) and Membrane Applications for Gas Separation

Poly(ionic liquid)s (PILs) are polymers derived from ionic liquid monomers. They combine the unique properties of ionic liquids, such as high thermal stability and tunable properties, with the processability of polymers. PILs are being extensively investigated for applications in gas separation membranes. mdpi.comnih.govnih.gov

A PIL based on a pyridinium 3-nitrobenzenesulfonate monomer could be synthesized and fabricated into a membrane. The ionic nature of the polymer matrix can lead to favorable interactions with polar gases like CO₂, enhancing the selectivity of the membrane for CO₂ separation from other gases like N₂ or CH₄. nih.gov

The performance of such membranes is influenced by factors such as the chemical structure of the cation and anion, the polymer architecture, and the membrane morphology. nih.gov For example, the incorporation of specific functional groups or the use of crosslinking agents can be employed to optimize the gas transport properties. nih.gov Furthermore, blending the PIL with other polymers or additives can create composite membranes with enhanced performance. nih.govresearchgate.net Supported ionic liquid membranes (SILMs), where a porous support is impregnated with an ionic liquid, represent another approach for gas separation applications. researchgate.net

Theoretical and Computational Studies of Pyridine 3 Nitrobenzenesulfonate

Potential Approaches to Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net For a molecule like Pyridine (B92270) 3-nitrobenzenesulfonate, DFT calculations would be instrumental in understanding its fundamental properties.

Hypothetical Molecular Orbital Analysis and Electronic Properties

A data table for a hypothetical analysis might look like this:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | |

| Dipole Moment | Provides insight into the molecule's polarity. | |

| Mulliken Atomic Charges | Shows the partial charge distribution on each atom. |

Note: The values in this table are placeholders and would require specific DFT calculations to be determined.

Prospective Prediction of Spectroscopic Parameters and Conformational Analysis

DFT methods are routinely used to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation. nih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, one can estimate the chemical shifts of ¹H and ¹³C atoms. These predictions, when compared with experimental data, can confirm the compound's structure. researchgate.net

Conformational analysis would also be a key component of a theoretical study, identifying the most stable three-dimensional arrangement of the atoms. nih.gov For Pyridine 3-nitrobenzenesulfonate, this would involve determining the preferred orientation of the pyridine and 3-nitrobenzenesulfonate moieties relative to each other.

Speculative Reaction Pathway and Transition State Energetics

Theoretical studies on the hydrolysis of related aromatic sulfonyl chlorides and esters have revealed complex reaction mechanisms. rsc.orgnih.govresearchgate.net A computational investigation into the hydrolysis of this compound would likely explore the energetics of the reaction pathway, including the identification of transition states and intermediates. This could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org Catalytic cycles, if relevant, could also be modeled to understand the role of catalysts in facilitating reactions involving this compound. researchgate.netacs.orgmdpi.comrsc.org

Potential for Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in solution. researchgate.net By simulating the movement of the solute and solvent molecules over time, MD can be used to study solvation effects, such as the arrangement of solvent molecules around the solute and the influence of the solvent on the solute's conformation. researchgate.net For a charged species like this, understanding its interactions with polar solvents like water would be particularly important.

Possible Application of Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying the behavior of this compound in a complex environment, such as within an enzyme active site, a combined QM/MM approach would be highly valuable. uiuc.eduuiuc.edunih.gov This method treats the chemically active region (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the study of enzymatic reactions and binding interactions that would be too computationally expensive for a full QM treatment.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis for Pyridine (B92270) 3-Nitrobenzenesulfonate

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and the integration of Pyridine 3-nitrobenzenesulfonate synthesis and application into flow chemistry and automated systems presents a significant area for future research. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. nih.govescholarship.org

Recent advancements have demonstrated the successful synthesis of pyridinium (B92312) salts, such as butylpyridinium bromide, under continuous flow conditions, utilizing Bayesian optimization to simultaneously enhance reaction yield and production rate. nih.govescholarship.org These studies provide a strong foundation for developing a continuous flow process for the synthesis of this compound. Such a system would likely involve the reaction of pyridine with 3-nitrobenzenesulfonic acid or a derivative in a suitable solvent, pumped through a heated reactor coil. Key parameters for optimization would include temperature, residence time, stoichiometry, and solvent choice. The development of an automated synthesis platform, potentially incorporating real-time monitoring techniques like in-line NMR or IR spectroscopy, could further accelerate the optimization of reaction conditions and enable on-demand production of the compound.

The application of this compound as a catalyst could also be significantly enhanced through flow chemistry. Immobilizing the catalyst on a solid support and packing it into a flow reactor would allow for its easy separation from the reaction mixture and reuse over multiple cycles, a key principle of green chemistry.

Table 1: Potential Parameters for Optimization in Flow Synthesis of this compound

| Parameter | Range/Options | Rationale |

| Temperature | 25 - 150 °C | To overcome activation energy and control reaction rate. |

| Residence Time | 1 - 30 minutes | To ensure complete reaction without byproduct formation. |

| Solvents | Acetonitrile, Toluene, Dichloromethane | To ensure solubility of reactants and facilitate reaction. |

| Stoichiometry | 1:1 to 1:1.2 (Pyridine:Sulfonic Acid) | To optimize conversion and minimize unreacted starting materials. |

Development of Novel Catalytic Systems Utilizing this compound

Pyridinium salts have been recognized for their catalytic activity in a variety of organic transformations. researchgate.netalfachemic.comalfa-chemistry.com The presence of the electron-withdrawing nitro group on the benzenesulfonate (B1194179) anion in this compound is expected to enhance its acidity and, consequently, its catalytic efficacy. nih.gov Research into lipid-modified pyridinium p-toluenesulfonate has shown that the introduction of a nitro group significantly improves catalytic activity in esterification reactions. nih.gov This provides a strong impetus for exploring this compound in similar and other acid-catalyzed reactions.

Future research should focus on systematically evaluating the catalytic performance of this compound in a range of reactions, including but not limited to:

Esterifications: As a mild acid catalyst for the synthesis of various esters, particularly for sensitive substrates.

Acetal and Ketal Formations/Deprotections: As a selective catalyst for the protection and deprotection of carbonyl groups.

Friedel-Crafts Reactions: As a potential Lewis or Brønsted acid catalyst for acylation and alkylation of aromatic compounds. alfa-chemistry.com

Mannich Reactions: As demonstrated with other substituted pyridinium salts, it could catalyze the synthesis of β-amino carbonyl compounds. nih.govacs.org

The development of chiral versions of this compound, by using a chiral pyridine derivative, could open up possibilities in asymmetric catalysis. Furthermore, investigating its use as a phase-transfer catalyst, owing to its ionic nature, could be a fruitful area of research.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Substrates | Potential Advantages |

| Esterification | Carboxylic acids and alcohols | Mild reaction conditions, high yields. |

| Acetalization | Aldehydes/ketones and alcohols | High selectivity for carbonyl protection. |

| Friedel-Crafts | Aromatic compounds and acyl/alkyl halides | Potential for high regioselectivity. |

| Mannich Reaction | Aldehydes, amines, and carbonyl compounds | Efficient C-C bond formation. |

Advanced Functional Materials Development Based on this compound Supramolecular Design

The ionic nature and the presence of aromatic rings in this compound make it an excellent candidate for the development of advanced functional materials through supramolecular design. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov

The pyridinium cation can participate in anion-π interactions and hydrogen bonding, while the nitrobenzenesulfonate anion offers sites for hydrogen bonding and electrostatic interactions. nih.gov This dual functionality allows for the construction of well-defined supramolecular architectures. Research on related compounds, such as 2-chlorophenyl and 2,4-dichlorophenyl 3-nitrobenzenesulfonate, has shown the formation of supramolecular aggregates through C-H···O and π-π interactions. acs.org

Future research could explore the self-assembly of this compound in different solvents and in the solid state to form liquid crystals, gels, or crystalline porous materials. The incorporation of this salt into polymer matrices could lead to the development of novel polyelectrolytes or ionic liquid-based materials with applications in:

Ionic Liquids: As a task-specific ionic liquid with tunable properties for use as a green solvent or in electrochemical applications. alfa-chemistry.comacs.orgrsc.orgnih.gov

Organic Electronics: As a component in charge-transporting layers in organic light-emitting diodes (OLEDs) or solar cells.

Sensors: The interaction of the pyridinium or nitrobenzenesulfonate moiety with specific analytes could be exploited for the development of chemical sensors.

Redox Flow Batteries: Pyridinium-based systems are being explored for energy storage, and the supramolecular assembly of this compound could be leveraged to enhance battery performance. cam.ac.uk

Computational-Experimental Synergy in Mechanistic Elucidation and Rational Design for this compound Research

The synergy between computational chemistry and experimental work is a powerful tool for understanding reaction mechanisms and for the rational design of new molecules and materials. nih.gov For this compound, this combined approach can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of reactions catalyzed by this compound, the detailed reaction pathway can be understood. osti.gov This knowledge can then be used to optimize reaction conditions experimentally.

Predict Catalytic Activity: Computational screening of the catalytic activity of this compound in various reactions can guide experimental efforts towards the most promising applications.

Understand Supramolecular Interactions: DFT can be used to model the non-covalent interactions that govern the self-assembly of this compound, helping to predict and design novel supramolecular structures. researchgate.netnih.govalfa-chemistry.comacs.org

Rational Design of New Catalysts and Materials: Based on the understanding gained from computational studies, new derivatives of this compound with enhanced properties can be designed and then synthesized and tested experimentally. For instance, the effect of different substituents on the pyridine ring or the benzene (B151609) ring of the sulfonate anion could be computationally evaluated to fine-tune the electronic and steric properties of the salt. rsc.org

Experimental techniques such as NMR spectroscopy, X-ray crystallography, and various spectroscopic methods can then be used to validate the computational predictions and provide a complete picture of the structure-property relationships of this compound and its derivatives. This iterative cycle of prediction and validation will be crucial for unlocking the full potential of this versatile compound.

Q & A

Q. What is the mechanistic basis for sulfonation occurring at the 3-position of pyridine in the synthesis of pyridine-3-nitrobenzenesulfonate?

The sulfonation of pyridine under fuming H₂SO₄ and HgSO₄ at 230°C proceeds via an electrophilic substitution mechanism. The electron-withdrawing nature of the pyridine ring directs sulfonation to the 3-position, where the meta-orientation minimizes destabilization of the intermediate arenium ion. Computational studies (e.g., DFT) support this regioselectivity by analyzing charge distribution and resonance stabilization .

Q. What experimental techniques are recommended for characterizing pyridine-3-nitrobenzenesulfonate?

Key methods include:

- UV-Vis Spectroscopy : To monitor reaction progress by tracking absorbance maxima (e.g., ~260 nm for pyridine derivatives) .

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to identify sulfonate group integration and aromatic proton shifts.

- DFT Calculations : To validate electronic interactions (e.g., donor-acceptor behavior between the sulfonate group and metal surfaces in corrosion studies) .

Q. What are the standard safety protocols for handling pyridine-3-nitrobenzenesulfonate in laboratory settings?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Store waste separately and dispose via certified hazardous waste services.

- Conduct reactions in fume hoods due to potential volatile byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of pyridine-3-nitrobenzenesulfonate?

Q. How do computational (DFT) and experimental results align in corrosion inhibition studies involving pyridine derivatives?

DFT simulations predict adsorption behavior of pyridine-3-nitrobenzenesulfonate on metal surfaces via donor-acceptor interactions. Experimental electrochemical tests (e.g., polarization resistance, EIS) validate these predictions. Discrepancies may arise from solvent effects or surface heterogeneity, requiring iterative refinement of computational models .

Q. How should researchers address conflicting data on the environmental impact of pyridine derivatives?

- Toxicity Assessments : Use standardized bioassays (e.g., Daphnia magna tests) to evaluate acute/chronic effects.

- Degradation Studies : Employ ultrasonic irradiation (20–40 kHz) to monitor pyridine removal efficiency under varied pH, temperature, and aeration conditions .

- Cross-reference regulatory guidelines (e.g., IARC Group 3 classification for pyridine’s carcinogenicity) to contextualize risks .

Q. What strategies resolve contradictions between literature reports on pyridine-3-nitrobenzenesulfonate’s reactivity?

- Meta-Analysis : Compare reaction conditions (e.g., catalysts, solvents) across studies to identify outliers.

- Controlled Replication : Systematically vary one parameter (e.g., temperature) while holding others constant.

- Computational Validation : Use DFT to explore alternative reaction pathways or intermediate states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.